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Introduction
MEGA-9, also known as Nonanoyl-N-methylglucamide, is a non-ionic detergent widely

employed in the fields of biochemistry and drug development for the solubilization, purification,

and characterization of membrane proteins. Its unique properties, including a high critical

micelle concentration (CMC) and gentle, non-denaturing characteristics, make it a valuable tool

for maintaining the structural integrity and biological activity of these challenging proteins. This

guide provides a comprehensive overview of the physical and chemical properties of MEGA-9,

detailed experimental protocols for its use, and visualizations of its mechanism of action and

experimental workflows.

Core Physical and Chemical Properties
The efficacy of MEGA-9 as a detergent is rooted in its specific physicochemical characteristics.

These properties dictate its behavior in solution and its interaction with biological membranes

and proteins. Key quantitative data are summarized in the tables below for easy reference and

comparison.

General Properties
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Property Value Reference

CAS Number 85261-19-4 [1][2][3]

Molecular Formula C₁₆H₃₃NO₆ [1][3][4]

Molecular Weight 335.44 g/mol [2][3][5]

Appearance White crystalline solid/powder [2][6]

Type Non-ionic [1][5][6]

Critical Micelle Concentration (CMC)
The CMC is the concentration at which detergent monomers begin to self-assemble into

micelles. This is a critical parameter for membrane protein solubilization, as detergents are

most effective at concentrations above their CMC.[7] The CMC of MEGA-9 can be influenced

by factors such as temperature and the ionic strength of the solution.[1][8]

Condition CMC Value Reference

In Water (no salt) 20-25 mM [1][5][9]

In Water (alternative) 19-25 mM [6][9]

Low Salt Conditions 17.1 mM [1]

High Salt Conditions 2 mM [1]

Aggregation and Micelle Properties
Property Value Reference

Aggregation Number 76 [10]

Micellar Molecular Weight ~25,500 g/mol Calculated

Note: The micellar molecular weight is an approximation calculated by multiplying the

aggregation number by the monomeric molecular weight.
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Solubility
Solvent Solubility Reference

Water Soluble [6][9]

DMF 30 mg/mL [1]

DMSO 30 mg/mL [1]

DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL [1]

Ethanol 1 mg/mL [1]

Mechanism of Action: Membrane Solubilization
MEGA-9, like other detergents, facilitates the extraction of integral membrane proteins by

disrupting the lipid bilayer. Its amphipathic nature, possessing both a hydrophilic head and a

hydrophobic tail, allows it to integrate into the membrane. At concentrations above the CMC,

MEGA-9 molecules form micelles that encapsulate the hydrophobic domains of membrane

proteins, effectively shielding them from the aqueous environment and rendering them soluble.
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Caption: Mechanism of membrane protein solubilization by MEGA-9 detergent.
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Experimental Protocols
While specific conditions for protein solubilization are highly dependent on the individual protein

and membrane source, the following provides a generalized workflow for the extraction and

reconstitution of membrane proteins using MEGA-9.

General Workflow for Membrane Protein Solubilization
and Purification
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Caption: Generalized workflow for membrane protein extraction and purification.
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Detailed Methodologies
1. Membrane Preparation:

Harvest cells (e.g., E. coli) by centrifugation.

Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease

inhibitors.

Lyse the cells using mechanical methods such as a French press or sonication.

Remove unbroken cells and debris by low-speed centrifugation.

Isolate the cell membranes by ultracentrifugation of the supernatant. The resulting pellet

contains the membrane fraction.

2. Solubilization of Membrane Proteins:

Resuspend the membrane pellet in a buffer containing MEGA-9. The optimal concentration

of MEGA-9 is typically 2-5 times its CMC and should be determined empirically for each

protein.[11] A common starting point is a detergent-to-protein weight ratio of 4:1 to 10:1.[11]

Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled

temperature (often 4°C to maintain protein stability).

Pellet any insoluble material by high-speed centrifugation. The supernatant now contains the

solubilized membrane proteins within MEGA-9 micelles.

3. Purification of the Solubilized Protein:

The solubilized protein can be purified using various chromatographic techniques, such as

affinity chromatography (e.g., for His-tagged proteins), ion-exchange chromatography, or

size-exclusion chromatography. It is crucial to include MEGA-9 at a concentration above its

CMC in all buffers throughout the purification process to maintain protein solubility.

4. Detergent Removal and Reconstitution (Optional):
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For functional studies or crystallization, it is often necessary to remove the detergent and

reconstitute the protein into a more native-like lipid environment, such as liposomes.

Due to its high CMC, MEGA-9 can be efficiently removed by dialysis.[2][9] The protein-

detergent solution is dialyzed against a large volume of detergent-free buffer. As the

detergent concentration falls below the CMC, the micelles disassemble, and the monomers

diffuse across the dialysis membrane.

During dialysis, pre-formed liposomes can be included in the dialysis bag to facilitate the

reconstitution of the membrane protein into the lipid bilayer.

Applications in Research and Drug Development
MEGA-9 has been instrumental in the study of various membrane proteins. Its utility stems

from its ability to solubilize and stabilize these proteins while preserving their native

conformation and function.

Solubilization and Purification: MEGA-9 has been successfully used to solubilize and purify a

variety of membrane proteins, including transporters and receptors.[1] A notable example is

its use in the solubilization and reconstitution of the melibiose transport carrier from E. coli

membranes into liposomes.[1]

Functional Studies: By reconstituting purified membrane proteins into artificial lipid bilayers

(liposomes), their transport activity, ligand binding, and other functional properties can be

studied in a controlled environment, free from the complexities of the native cell membrane.

Structural Biology: While not as commonly used as some other detergents for protein

crystallization, MEGA-9 can be employed in the initial stages of solubilization and purification

for structural studies by X-ray crystallography or cryo-electron microscopy.

Conclusion
MEGA-9 is a versatile and effective non-ionic detergent for the study of membrane proteins. Its

well-characterized physical and chemical properties, particularly its high CMC, make it a

reliable choice for researchers and drug development professionals. The ability to gently

extract membrane proteins from their native lipid environment and maintain their stability in

solution is crucial for downstream functional and structural characterization. The experimental
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workflows and methodologies outlined in this guide provide a solid foundation for the

successful application of MEGA-9 in the challenging yet rewarding field of membrane protein

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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